

Application Note: GC-MS Analysis of 3-Chloro-4-methylsulfonylaniline

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Compound of Interest

Compound Name: 3-Chloro-4-methylsulfonylaniline

Cat. No.: B1313524

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-4-methylsulfonylaniline is an aromatic amine derivative containing both a chlorine atom and a methylsulfonyl group. As a substituted aniline, it is of interest in pharmaceutical and chemical synthesis. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile compounds like **3-Chloro-4-methylsulfonylaniline**, offering high resolution and definitive identification based on mass spectra. This application note provides a detailed protocol for the analysis of **3-Chloro-4-methylsulfonylaniline** using GC-MS.

Experimental Protocols

1. Sample Preparation

The following protocol outlines a liquid-liquid extraction (LLE) procedure suitable for isolating **3-Chloro-4-methylsulfonylaniline** from a sample matrix. This is a general procedure and may need optimization based on the specific sample matrix.

- Reagents and Materials:
 - **3-Chloro-4-methylsulfonylaniline** standard

- Ethyl acetate (GC grade)
- Sodium sulfate (anhydrous)
- Deionized water
- pH adjustment solutions (e.g., 1M NaOH, 1M HCl)
- 50 mL centrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- GC vials with inserts
- Procedure:
 - Accurately weigh or measure a known amount of the sample into a 50 mL centrifuge tube.
 - For solid samples, dissolve in a suitable volume of deionized water.
 - Adjust the pH of the aqueous sample to >11 using 1M NaOH to ensure the aniline is in its free base form.
 - Add 10 mL of ethyl acetate to the tube.
 - Cap the tube and vortex for 2 minutes to ensure thorough mixing.
 - Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
 - Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
 - Repeat the extraction (steps 4-7) two more times, combining the organic extracts.
 - Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

- Evaporate the solvent under a gentle stream of nitrogen at 40°C to a final volume of approximately 1 mL.
- Transfer the concentrated extract to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of aromatic amines. Optimization may be required for specific instruments.

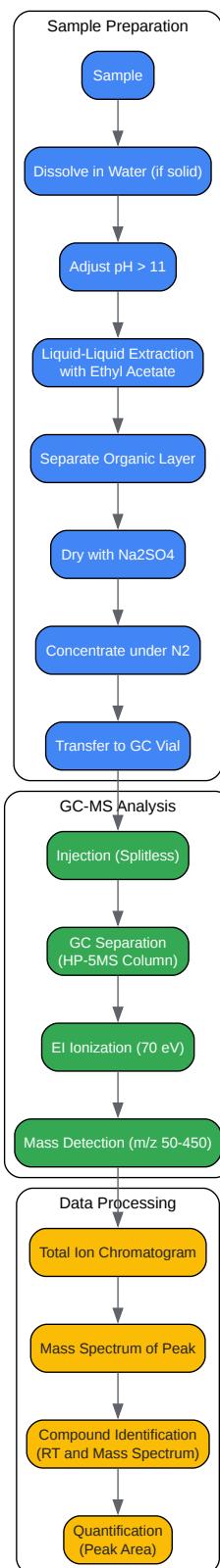
- Gas Chromatograph (GC):
 - Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
 - Injector: Splitless mode, 250°C.[2]
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
 - Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute.[1]
 - Ramp 1: 10°C/min to 240°C.[1][3]
 - Hold at 240°C for 5 minutes.[1]
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2]
 - Source Temperature: 230°C.[3]
 - Transfer Line Temperature: 280°C.[2]
 - Scan Mode: Full scan from m/z 50-450.[1]
 - Solvent Delay: 3 minutes.

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of **3-Chloro-4-methylsulfonylaniline**. The exact retention time and mass fragments should be confirmed by running a standard under the specified conditions.

Parameter	Expected Value	Notes
Retention Time (RT)	~15 - 20 min	This is an estimated range and is highly dependent on the specific GC conditions and column used. A standard should be run to determine the exact RT.
Molecular Ion (M ⁺)	m/z 219 and 221 (approx. 3:1 ratio)	The molecular formula is C ₇ H ₈ ClNO ₂ S. The presence of a chlorine atom results in a characteristic M ⁺ and M ⁺ 2 isotopic pattern.
Major Fragment Ions	To be determined experimentally	Expected fragments may include loss of CH ₃ (m/z 204/206), loss of SO ₂ (m/z 155/157), and other fragments characteristic of substituted anilines and sulfones.
Limit of Detection (LOD)	Low ng/mL range	Dependent on instrument sensitivity and sample matrix.
Limit of Quantitation (LOQ)	Mid-to-high ng/mL range	Dependent on instrument sensitivity and sample matrix.

Mandatory Visualization

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Caption: Workflow for the GC-MS analysis of **3-Chloro-4-methylsulfonylaniline**.

Conclusion

The described GC-MS method provides a robust and reliable approach for the qualitative and quantitative analysis of **3-Chloro-4-methylsulfonylaniline**. The protocol for sample preparation using liquid-liquid extraction is effective for isolating the analyte from various matrices. The specified GC-MS conditions are optimized for good chromatographic separation and sensitive detection. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this and structurally related compounds.

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